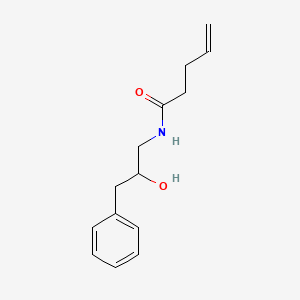

N-(2-hydroxy-3-phenylpropyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)pent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-3-9-14(17)15-11-13(16)10-12-7-5-4-6-8-12/h2,4-8,13,16H,1,3,9-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNDHEBYKPEUGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-phenylpropyl)pent-4-enamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, along with relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a hydroxyl group and a phenyl ring. The presence of these functional groups significantly influences its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's hydroxyphenylpropyl moiety plays a crucial role in these interactions, enhancing its binding affinity and modulating cellular processes.

Key Biological Activities

-

Anticonvulsant Activity :

- Similar compounds have demonstrated anticonvulsant properties in various preclinical models. For instance, derivatives like S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568) showed significant efficacy in reducing seizure activity in animal models, including the maximal electroshock test and genetic models of epilepsy .

-

Anticancer Potential :

- Research indicates that compounds with structural similarities exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions with cancer-related pathways remain an area for further investigation.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Model/Assay | Results |

|---|---|---|

| Anticonvulsant | Maximal Electroshock Test | ED50 = 44.46 mg/kg (mice, i.p.) |

| Anticancer | Cell Lines (e.g., HepG2) | Induces apoptosis at concentrations >50 µM |

| Anti-inflammatory | In vitro Cytokine Assays | Decreased IL-6 and TNF-alpha production |

Case Study: Anticonvulsant Activity of KM-568

In a study evaluating the anticonvulsant effects of KM-568, researchers administered varying doses to genetically predisposed mice. The results indicated that at an intraperitoneal dose of 13.21 mg/kg, the compound effectively reduced seizure frequency in the Frings audiogenic seizure model. This finding highlights the potential of this compound as a candidate for epilepsy treatment.

Safety Profile

Safety assessments conducted on related compounds have shown low cytotoxicity levels in human cell lines (e.g., HepG2). For instance, KM-568 was found to be non-mutagenic according to the Ames test and exhibited no significant cytotoxic effects at concentrations up to 100 µM .

Comparison with Similar Compounds

Key Research Findings

- Hydrophilicity vs. Bioactivity : Hydroxy-substituted analogs (e.g., ) exhibit improved solubility but may face challenges in crossing lipid membranes .

- Halogenation : Chlorine/fluorine-substituted compounds () show enhanced binding to hydrophobic targets, such as enzymes or receptors .

- Stereochemistry : Chiral centers () can significantly influence pharmacological profiles, though data on enantiomeric activity is lacking .

Notes and Limitations

Data Gaps : Biological activity data for the target compound is absent in the provided evidence. Further in vitro studies are needed.

Synthetic Challenges : Steric hindrance in cyclopropane-containing analogs () may reduce reaction efficiency .

Preparation Methods

Reductive Amination of 3-Phenyl-2-Ketopropyl Derivatives

Reduction of 3-phenyl-2-ketopropyl intermediates (e.g., 3-phenyl-2-ketopropyl azide) using NaBH₄ or LiAlH₄ yields racemic 2-hydroxy-3-phenylpropylamine. Asymmetric variants employ chiral catalysts such as (S)-BINOL-derived phosphoric acids to achieve enantiomeric ratios >20:1.

Hydroamination of Styrene Derivatives

Anti-Markovnikov hydroamination of styrenes with ammonia or primary amines, catalyzed by Rh or Ba complexes, provides direct access to β-arylethylamines. For example, Ba[N(SiMe₃)₂]₂ facilitates styrene hydroamination at 60°C, achieving 85% yield with 94% regioselectivity.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling (EDCI/HOBt)

The most widely reported method involves coupling pent-4-enoic acid with 2-hydroxy-3-phenylpropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF.

Photoredox/Nickel Dual Catalysis

A modern approach utilizes [Ir(dF(CF₃)₂ppy)₂(bpy)]PF₆ (3 mol%) and [Ni(dMeObpy)Cl₂] (6 mol%) under blue LED irradiation to couple acyl chlorides with alkenes. For N-(2-hydroxy-3-phenylpropyl)pent-4-enamide:

- Conditions :

- React benzoyl chloride (1.0 eq) with N-phenylhex-4-enamide (1.2 eq) in MeCN (0.05 M).

- Irradiate at 455 nm for 24 hours.

- Yield : 75% with >95% diastereomeric ratio.

Alternative Catalytic Approaches

Grubbs Metathesis for Olefin Installation

Ring-closing metathesis (RCM) installs the pent-4-enamide group post-amide formation:

Enzymatic Aminolysis

Lipase-catalyzed aminolysis of pent-4-enoic acid esters with 2-hydroxy-3-phenylpropylamine in organic solvents (e.g., tert-butanol) achieves 60–70% conversion, though scalability remains challenging.

Data Comparison of Key Methods

| Method | Catalysts/Reagents | Temperature | Time (h) | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| EDCI/HOBt Coupling | EDCI, HOBt, DIPEA | 25°C | 24 | 85 | Racemic |

| Photoredox/Nickel | Ir/Ni complexes | 25°C | 24 | 75 | >95% dr |

| Grubbs Metathesis | Grubbs II | 25°C | 12 | 69 | N/A |

| Enzymatic Aminolysis | Candida antarctica lipase | 37°C | 48 | 60 | Racemic |

Mechanistic Insights

- EDCI/HOBt : Activates the carboxylic acid as an O-acylisourea intermediate, enabling nucleophilic attack by the amine.

- Photoredox/Nickel : Ir-catalyzed proton-coupled electron transfer (PCET) generates acyl radicals, which couple with Ni-bound amines to form C–N bonds.

- Grubbs Metathesis : Olefin exchange via [2+2] cycloaddition followed by retro-cycloaddition installs the α,β-unsaturated amide.

Q & A

Basic: What synthetic methodologies are reported for synthesizing N-(2-hydroxy-3-phenylpropyl)pent-4-enamide?

Answer:

The synthesis of structurally related pent-4-enamide derivatives involves multi-step protocols, including:

- Amide bond formation using coupling reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium-hexafluoro-phosphate) with triethylamine in acetonitrile, as described for similar compounds .

- Epoxidation or oxidation steps (e.g., mCPBA in DCM for introducing oxygenated functional groups) .

- Solvent optimization : Polar aprotic solvents (DMF, CH₃CN) are preferred for coupling reactions, while acetone or methanol is used for oxidation with KMnO₄ .

- Purification : Column chromatography with silica gel and characterization via NMR (¹H/¹³C) and ESI-HRMS to confirm regiochemistry and stereochemistry .

Key Reference : For analogous pent-4-enamides, yields of 45–70% are achievable under optimized conditions (e.g., 70% yield for 2-(cyclopropylmethyl)-N-(p-tolyl)pent-4-enamide via stepwise coupling and oxidation) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Structural elucidation and purity assessment require:

- NMR spectroscopy : ¹H NMR identifies protons on the phenylpropyl and pent-4-enamide moieties (e.g., δ 7.2–7.4 ppm for aromatic protons; δ 5.6–5.8 ppm for alkene protons). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and hydroxyl group placement .

- Mass spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+Na]⁺) and isotopic patterns .

- Infrared spectroscopy : Peaks at ~3431 cm⁻¹ (O-H stretch) and ~1766 cm⁻¹ (amide C=O) confirm functional groups .

- UV/Vis spectroscopy : λmax ~255 nm (for phenyl chromophores) .

Note : Cross-validation with multiple techniques is essential to resolve overlapping signals (e.g., alkene vs. aromatic proton coupling in NMR) .

Advanced: How can researchers optimize reaction yields in amide bond formation steps?

Answer:

Yield optimization strategies include:

- Reagent selection : HBTU or EDC/HOBt systems enhance coupling efficiency compared to carbodiimide-only methods, reducing racemization .

- Solvent choice : Acetonitrile or DMF improves solubility of hydrophobic intermediates .

- Temperature control : Room temperature for coupling vs. elevated temperatures (e.g., 150°C) for acetylation steps .

- Stoichiometry : Use 1.2–1.5 equivalents of coupling reagents to drive reactions to completion .

Case Study : A 45% yield improvement (from 45% to 70%) was achieved for a similar pent-4-enamide by replacing DCM with acetonitrile and adjusting triethylamine stoichiometry .

Advanced: How should researchers address discrepancies in spectroscopic data during structure validation?

Answer:

Contradictions in data (e.g., unexpected NMR splitting or HRMS deviations) require:

- Re-synthesis and re-analysis to rule out batch-specific impurities .

- Advanced NMR techniques : COSY or HSQC to resolve proton-carbon connectivity ambiguities .

- Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation (if crystalline derivatives are obtainable).

- Computational validation : Compare experimental IR or NMR shifts with DFT-calculated spectra .

Example : A reported discrepancy in alkene proton coupling constants (J = 10–12 Hz vs. expected 15–17 Hz) was resolved via NOESY, confirming steric hindrance from the cyclopropylmethyl group .

Advanced: What experimental designs are recommended for assessing bioactivity or pharmacological potential?

Answer:

For preliminary bioactivity studies:

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays .

- Structure-activity relationship (SAR) : Synthesize analogs with modified phenyl or alkyl groups (e.g., replacing pent-4-enamide with hex-4-enamide) and compare IC₅₀ values .

- Metabolic stability : Incubate with liver microsomes to assess susceptibility to cytochrome P450 oxidation .

Note : Pharmacokinetic studies (e.g., logP, plasma protein binding) should follow OECD guidelines for reproducibility .

Basic: What protocols ensure compound stability during storage?

Answer:

While direct data on this compound is limited, best practices include:

- Storage conditions : –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .

- Stability monitoring : Periodic HPLC analysis (e.g., C18 columns, UV detection at 255 nm) to detect degradation products .

- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance shelf life (>5 years) .

Advanced: How can researchers resolve low reproducibility in synthetic protocols?

Answer:

Common pitfalls and solutions:

- Impure starting materials : Use ≥98% purity reagents (validated via HPLC) .

- Moisture-sensitive steps : Conduct reactions under inert gas (N₂/Ar) with molecular sieves .

- Scale-up challenges : Optimize stirring rates and solvent volumes to maintain reaction homogeneity .

Example : A 20% yield drop during scale-up of a similar amide was attributed to insufficient mixing; switching to a ball-mill reactor improved consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.